physicochemical properties of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine
physicochemical properties of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties, synthesis, and potential applications of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine. As a unique substituted aminopyridine, this molecule holds significant interest for researchers in medicinal chemistry and materials science. This document synthesizes theoretical knowledge with data from analogous structures to present a detailed profile for scientific and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide employs a predictive approach grounded in established chemical principles and data from closely related molecules to offer robust insights.
Molecular Identity and Structural Elucidation
3-Methoxy-5-(methylsulfanyl)pyridin-2-amine is a heterocyclic aromatic compound featuring a pyridine core substituted with three key functional groups: a 2-amino group, a 3-methoxy group, and a 5-methylsulfanyl group. The strategic placement of these substituents dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions.
The 2-amino group is a strong electron-donating group, increasing the electron density of the pyridine ring and significantly influencing its basicity and nucleophilicity. The 3-methoxy group also donates electron density through resonance, while the 5-methylsulfanyl group contributes through a combination of inductive and resonance effects.
Caption: 2D structure of 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine.
Predicted Physicochemical Properties
Direct experimental data for this compound is scarce. The following properties are predicted based on its structure and data from analogous compounds such as 2-amino-3-methoxypyridine and 3-methoxy-5-methyl-pyridin-2-amine[1][2][3].
| Property | Predicted Value | Basis for Prediction and Notes |
| Molecular Formula | C₇H₁₀N₂OS | Calculated from the molecular structure. |
| Molecular Weight | 170.23 g/mol | Calculated from the molecular formula. |
| Physical Form | Expected to be a solid at room temperature. | Similar substituted aminopyridines are typically solids[4][5]. |
| Melting Point | 100 - 140 °C | Broad estimate. The melting point of 2-methoxy-5-methylaniline is 49-55°C[5], while 6-bromo-3-methoxy-5-nitro-2-pyridinamine is 227-229 °C[6]. The final value depends on crystal packing forces. |
| Boiling Point | > 300 °C | High boiling point is expected due to polarity and potential for hydrogen bonding. |
| pKa (of Pyridine N) | 4.0 - 5.5 | Pyridine has a pKa of 5.2[7]. The electron-donating amino and methoxy groups increase basicity, but this is a complex interplay of inductive and resonance effects[7][8]. The pKa of the aminopyridinium ion will be higher. |
| LogP | 1.0 - 2.0 | Calculated LogP for 2-amino-3-methoxypyridine is ~0.5-0.7[1][3]. The addition of a methylsulfanyl group increases lipophilicity. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water. | Typical for substituted pyridines. The amino group may enhance aqueous solubility at low pH. |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: A plausible synthetic workflow for the target compound.
Experimental Protocol (Hypothetical)
This protocol is a conceptual outline and requires laboratory optimization and validation.
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Step 1: Halogenation of 2-Amino-3-methoxypyridine.
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Dissolve 2-amino-3-methoxypyridine (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a halogenating agent, such as N-bromosuccinimide (NBS) (1.05 eq), portion-wise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
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Purify the crude product by column chromatography to yield the halogenated intermediate.
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Causality: Halogenation at the 5-position is directed by the strongly activating 2-amino group.
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-
Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide.
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Suspend sodium thiomethoxide (NaSCH₃) (1.2 eq) in an aprotic polar solvent like DMF or DMSO.
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Add the halogenated intermediate from Step 1 (1.0 eq) to the suspension.
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Heat the reaction mixture (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
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Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Causality: The halogen at the 5-position is susceptible to nucleophilic displacement by the thiomethoxide anion.
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-
Step 3: Purification.
-
Purify the final product, 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine, using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterize the purified compound by NMR, mass spectrometry, and melting point analysis.
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Spectral Characteristics (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic H (C4-H) | 6.8 - 7.2 | Doublet | Coupled to C6-H. |
| Aromatic H (C6-H) | 7.5 - 7.9 | Doublet | Downfield shift due to proximity to the pyridine nitrogen. |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | Chemical shift is solvent-dependent and can exchange with D₂O. |
| -OCH₃ | 3.8 - 4.0 | Singlet | Typical range for an aryl methoxy group. |
| -SCH₃ | 2.4 - 2.6 | Singlet | Typical range for an aryl methylsulfanyl group[9]. |
¹³C NMR Spectroscopy
The carbon NMR will reflect the electronic environment of each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 (-NH₂) | 155 - 160 | Highly deshielded due to attachment to two nitrogen atoms (in the tautomeric form) and the amino group. |
| C3 (-OCH₃) | 145 - 150 | Deshielded by the attached oxygen. |
| C4 | 115 - 125 | Shielded relative to other aromatic carbons. |
| C5 (-SCH₃) | 120 - 130 | Chemical shift influenced by the sulfur atom. |
| C6 | 135 - 145 | Deshielded by the adjacent ring nitrogen. |
| -OCH₃ | 55 - 60 | Typical for a methoxy carbon. |
| -SCH₃ | 15 - 20 | Typical for a methylsulfanyl carbon. |
Reactivity and Potential Applications
Reactivity Profile
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Nucleophilicity: The 2-amino group is a primary site of nucleophilicity, allowing for reactions such as acylation, alkylation, and formation of Schiff bases. The pyridine nitrogen is also basic and can be protonated or alkylated[7][10].
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Electrophilic Aromatic Substitution: The pyridine ring is generally electron-rich due to the amino and methoxy substituents, making it more susceptible to electrophilic attack than unsubstituted pyridine. However, the ring nitrogen is deactivating under acidic conditions.
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Oxidation: The methylsulfanyl group can be oxidized to the corresponding sulfoxide and sulfone, which can significantly alter the electronic properties and solubility of the molecule.
Potential Applications in Drug Discovery
The 2-aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry. Molecules containing this moiety have been investigated for a wide range of biological activities.
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Kinase Inhibition: Substituted aminopyridines are known to function as hinge-binding motifs in various protein kinase inhibitors. The substituents at the 3- and 5-positions can be tailored to achieve potency and selectivity for specific kinase targets.
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CNS Agents: The pyridine core is prevalent in drugs targeting the central nervous system. The may make it a suitable starting point for developing novel CNS-active compounds.
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Metabolic Stability: The methoxy and methylsulfanyl groups can influence the metabolic profile of the molecule. The methoxy group may be subject to O-demethylation, while the methylsulfanyl group can undergo oxidation[11]. Understanding these pathways is crucial for drug development.
Caption: Logical flow from core structure to potential applications.
Safety and Handling
While a specific safety data sheet (SDS) for 3-Methoxy-5-(methylsulfanyl)pyridin-2-amine is not available, hazard information can be inferred from related compounds like 2-amino-3-methoxypyridine and other aminopyridines[1][4][12].
-
Potential Hazards:
-
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Keep away from strong oxidizing agents.
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Conclusion
3-Methoxy-5-(methylsulfanyl)pyridin-2-amine is a compound with significant potential, particularly in the field of drug discovery. While direct experimental characterization is limited, this guide has provided a robust, predictive overview of its physicochemical properties, a plausible synthetic route, and expected spectral characteristics based on the well-understood chemistry of its constituent functional groups and related analogs. The insights presented herein offer a solid foundation for researchers and scientists to begin laboratory investigation and explore the utility of this promising molecule. Further experimental validation of the properties and protocols outlined in this guide is strongly encouraged.
References
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